N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Mechanism of Action
Target of Action
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide is a derivative of pyrazole, a heterocyclic compound that exhibits a wide spectrum of biological properties Pyrazole derivatives have been found to interact with various targets in the body, including enzymes, receptors, and proteins, contributing to their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . For instance, some pyrazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Biochemical Pathways
For example, inhibition of COX-2 by some pyrazole derivatives can affect the arachidonic acid pathway, leading to reduced production of pro-inflammatory prostaglandins .
Pharmacokinetics
For instance, this compound has a molecular weight of 291.354, which is within the range generally considered favorable for oral bioavailability.
Result of Action
Based on the known activities of pyrazole derivatives, this compound may exert anti-inflammatory effects through the inhibition of cox-2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines, followed by cyclization to form the pyrazole ring. One common method includes the use of transition-metal catalysts and photoredox reactions . Another approach involves the use of Amberlyst-70 as a heterogeneous catalyst, which offers eco-friendly attributes and a simple reaction workup .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often utilize one-pot multicomponent processes, which are efficient and cost-effective. These methods can involve the use of novel reactants and innovative reaction types to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, arylhydrazines, and transition-metal catalysts. Reaction conditions can vary, but they often involve heating and the use of solvents such as ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antidiabetic activities.
Industry: Utilized in the development of agricultural chemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide include other pyrazole derivatives, such as:
- 1-phenyl-3-methyl-1H-pyrazole-5-ol
- 1,3-diphenyl-1H-pyrazole-4-carboxamide
- 1-ethyl-3,5-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-ethyl-1,5-diphenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-19-18(22)16-13-20-21(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWUOOACKHWONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665768 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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